molecular formula C15H11ClFN3 B3042424 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 618098-13-8

3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No. B3042424
CAS RN: 618098-13-8
M. Wt: 287.72 g/mol
InChI Key: LTSQSXLNOUAASC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine, also known as CPFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. CPFA is a pyrazole derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In

Scientific Research Applications

Heterocyclic Compound Synthesis

"3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine" and its derivatives are valuable in the synthesis of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, and others, due to their reactive nature. These compounds serve as key intermediates in the development of molecules with potential therapeutic applications, such as anticancer, analgesic, anti-inflammatory, and antimicrobial activities. The unique reactivity of these derivatives under mild reaction conditions facilitates the generation of versatile cynomethylene dyes and other heterocyclic systems, extending the range of bioactive molecules (Gomaa & Ali, 2020).

Environmental Applications

Compounds with amine functionalities, like "this compound," are being explored for environmental applications, particularly in the removal of persistent and harmful substances such as Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies. Amine-containing sorbents have shown promise in effectively removing PFAS from municipal water and wastewater, highlighting the potential of these compounds in addressing environmental pollution challenges (Ateia et al., 2019).

Optoelectronic Materials

Derivatives of "this compound" are being investigated for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown potential in the creation of novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into these systems is particularly valuable for developing new optoelectronic materials with desirable luminescent and electroluminescent properties (Lipunova et al., 2018).

properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3/c16-11-3-1-10(2-4-11)14-9-15(18)20(19-14)13-7-5-12(17)6-8-13/h1-9H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSQSXLNOUAASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401199535
Record name 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

618098-13-8
Record name 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618098-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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